B1192890 INCB40093

INCB40093

Numéro de catalogue: B1192890
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

INCB40093 is a selective PI3Kδ inhibitor with potent antiproliferative activity against human B-cell tumors. This compound showed 74 to > 900-fold selectivity over the other PI3K family members. It also does not inhibit (< 30% inhibition) a broad panel of 196 other kinases when tested at a concentration of 1 μM. This compound blocks the proliferation of primary B cells induced by the activation of PI3Kδ-mediated signaling through several key receptors (e.g. BCR, CD40). More importantly, this compound is potent (IC50 values of ∼10-100 nM) in cell-based assays relevant to the pathogenesis of B cell malignancies, such as PI3Kδ-mediated signaling and growth of human B cell lines. (http://cancerres.aacrjournals.org/content/74/19_Supplement/4531.short)

Applications De Recherche Scientifique

Treatment of B-Cell Malignancies

INCB40093 has shown promise in clinical trials for treating B-cell lymphomas. A significant Phase 1 study evaluated its efficacy both as a monotherapy and in combination with itacitinib, a JAK1 inhibitor. Key findings from this study include:

  • Efficacy : The drug demonstrated activity across various B-cell lymphomas, with a response rate of 63% in patients with follicular lymphoma when used alone. When combined with itacitinib, the response rates improved to 67% in classic Hodgkin lymphoma and 31% in non-germinal center B-cell-like diffuse large B-cell lymphoma (DLBCL) .
  • Safety Profile : The combination therapy was generally well-tolerated, with fewer grade 3 or higher adverse events compared to monotherapy. Common adverse events included pneumonia and pyrexia .

Mechanistic Insights

The mechanism of action for this compound involves the selective inhibition of PI3Kδ, which is crucial for B-cell receptor signaling. This inhibition leads to:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in human B-cell lymphoma cell lines and inhibit tumor growth in xenograft models .
  • Synergistic Effects : Combining this compound with JAK inhibitors may enhance therapeutic efficacy by targeting multiple pathways involved in tumor survival .

Ongoing Clinical Trials

Several ongoing clinical trials are exploring the potential of this compound:

  • Phase 1/2 Studies : These studies aim to determine the maximum tolerated dose and evaluate the safety and efficacy of this compound alone and in combination with other agents like itacitinib .
  • Expanded Indications : Research is also being conducted to assess its effectiveness against other malignancies beyond B-cell cancers, including solid tumors .

Summary of Clinical Findings

The following table summarizes key findings from clinical studies involving this compound:

Study TypeMonotherapy EfficacyCombination Efficacy (with itacitinib)Common Adverse Events
Phase 1 Study63% response in follicular lymphoma67% response in classic Hodgkin lymphomaPneumonia, pyrexia
Phase 1/2 TrialsActive across B-cell lymphomasImproved response rates in select subtypesGastrointestinal bleed (1 case)

Propriétés

Nom IUPAC

unknown

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

INCB40093;  INCB-40093;  INCB 40093.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.